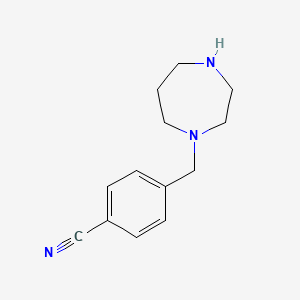
4-(1,4-Diazepan-1-ylmethyl)benzonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Bistriazenes synthesis: 4-(1,4-Diazepan-1-ylmethyl)benzonitrile is involved in the synthesis of a series of bistriazenes, demonstrating its role in creating novel saturated heterocycles like 1,3-diazepane. This synthesis is significant due to the unique structural properties of the resultant compounds (Tingley & Vaughan, 2006).
Medicinal Chemistry and Drug Design
- Privileged Scaffold in Medicinal Chemistry: The 1,3-diazepine moiety, related to this compound, is a critical component in various biologically active compounds. Its presence in several FDA-approved β-lactamase inhibitors and other clinically significant anticancer compounds highlights its importance in drug discovery and therapy (Malki, Martínez, & Masurier, 2021).
Synthesis of N-Heterocycle-Fused Compounds
- Synthesis of N-heterocycle-fused Tetrahydro-1,4-diazepinones: This research outlines the development of various tetrahydro-1,4-diazepinones, showcasing the versatility of this compound in synthesizing fused heterocyclic compounds. These compounds have potential applications in medicinal chemistry due to their structural properties (Dzedulionytė et al., 2022).
Crystallographic Studies
- X-Ray Crystal Structure Determination: This study provides a detailed crystallographic analysis of compounds synthesized from this compound, contributing to our understanding of their molecular structures and properties (Tingley, Bertolasi, & Vaughan, 2006).
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-12-2-4-13(5-3-12)11-16-8-1-6-15-7-9-16/h2-5,15H,1,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPOEAVFDQAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


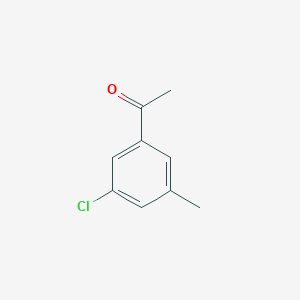
![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556685.png)
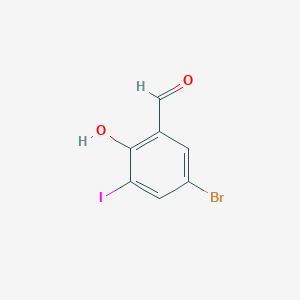
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)
![2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556689.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
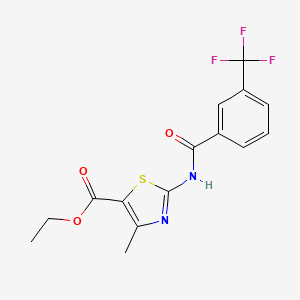
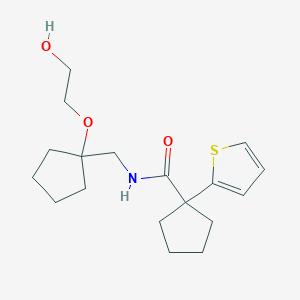
![4-[(2-Cyclopropylacetyl)amino]benzoic acid](/img/structure/B2556699.png)
